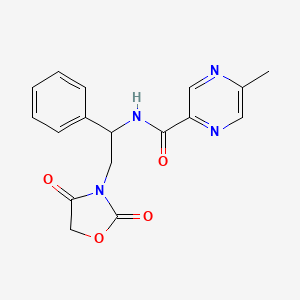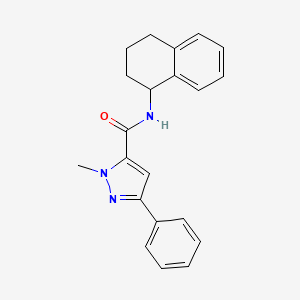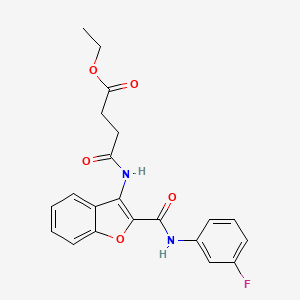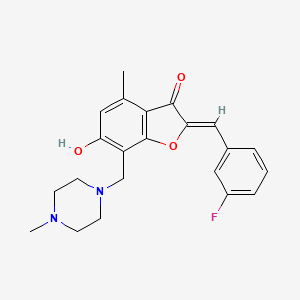
2-Chloro-1-(2,2-dimethyl-3,5-dihydro-1,4-benzoxazepin-4-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1-(2,2-dimethyl-3,5-dihydro-1,4-benzoxazepin-4-yl)propan-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DBO-83 and has a molecular formula of C15H18ClNO2.
Wirkmechanismus
DBO-83 acts as a sigma-1 receptor agonist, which means that it binds to the sigma-1 receptor and activates it. This activation leads to the modulation of various cellular processes, including the release of neurotransmitters, the regulation of calcium signaling, and the inhibition of apoptosis. DBO-83 has been shown to have neuroprotective and anti-inflammatory effects, which makes it a potential candidate for the treatment of various neurological diseases.
Biochemical and Physiological Effects:
DBO-83 has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of calcium signaling, and the inhibition of apoptosis. It has also been shown to have neuroprotective and anti-inflammatory effects, which makes it a potential candidate for the treatment of various neurological diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using DBO-83 in lab experiments is its high affinity for the sigma-1 receptor, which makes it a potent tool compound for studying the sigma-1 receptor and its role in various diseases. However, one of the limitations of using DBO-83 is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research of DBO-83. One direction is to study its potential applications in the treatment of various neurological diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential applications in the treatment of cancer, as it has been shown to have anti-tumor effects. Additionally, future research can focus on the development of new compounds based on the structure of DBO-83, which may have improved potency and selectivity for the sigma-1 receptor.
Synthesemethoden
The synthesis method of DBO-83 involves the reaction between 2-chloro-1-(4-hydroxyphenyl)propan-1-one and 2,2-dimethyl-3,5-dihydro-1,4-benzoxazepine. This reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent, such as dimethylformamide. The resulting product is then purified using column chromatography to obtain pure DBO-83.
Wissenschaftliche Forschungsanwendungen
DBO-83 has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. It has been shown to have a high affinity for the sigma-1 receptor, which is a protein involved in various cellular processes, including neurotransmitter release, calcium signaling, and apoptosis. DBO-83 has been used as a tool compound to study the sigma-1 receptor and its role in various diseases, such as Alzheimer's disease, Parkinson's disease, and cancer.
Eigenschaften
IUPAC Name |
2-chloro-1-(2,2-dimethyl-3,5-dihydro-1,4-benzoxazepin-4-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2/c1-10(15)13(17)16-8-11-6-4-5-7-12(11)18-14(2,3)9-16/h4-7,10H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLCNSJIJUNTDEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC2=CC=CC=C2OC(C1)(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[4,6-bis(trifluoromethyl)pyridine-2-carbonyl]benzohydrazide](/img/structure/B2993111.png)
![{[4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl]methyl}methylamine dihydrochloride](/img/no-structure.png)
![6-benzyl-N-(3-chlorobenzyl)-7-oxo-6,7-dihydroisothiazolo[4,3-d]pyrimidine-3-carboxamide](/img/structure/B2993118.png)



methyl}pyridazine-4-carboxamide](/img/structure/B2993124.png)
![4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-ethylpiperazine-1-carbothioamide](/img/structure/B2993125.png)



![N'-(6-fluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2993129.png)
![2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(pyridin-4-yl)propanenitrile](/img/structure/B2993132.png)